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Compound of Interest

(2-(Trifluoromethyl)thiazol-5-
Compound Name:
yl)methanol

Cat. No.: B181452

In-Depth Technical Guide: (2-
(Trifluoromethyl)thiazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-(Trifluoromethyl)thiazol-5-
yl)methanol, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug
discovery. The document details its chemical identifiers, synthesis, potential biological
activities, and relevant experimental workflows.

Chemical Identifiers and Properties

(2-(Trifluoromethyl)thiazol-5-yl)methanol is a specialty chemical building block. Its key
identifiers and physicochemical properties are summarized in the table below.
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Identifier Value Source

CAS Number 131748-97-5 [1]121[3]

(2-(Trifluoromethyl)-1,3-thiazol-
IUPAC Name N/A
5-yl)methanol

Molecular Formula CsHaFsNOS [2]
Molecular Weight 183.15 g/mol [2]
Canonical SMILES C1=C(N=C(S1)C(F)(F)F)CO N/A
Purity Typically available at 297% [1112]

Synthesis Methodology

The synthesis of (2-(Trifluoromethyl)thiazol-5-yl)methanol can be achieved through a multi-
step process, typically starting from ethyl 4,4,4-trifluoroacetoacetate. The general synthetic
route involves the formation of a thiazole ring, followed by the reduction of a carboxylate group
to the corresponding alcohol. While a specific detailed protocol for this exact molecule is not
readily available in the searched literature, a reliable pathway can be constructed based on
established chemical transformations of similar substrates.

Synthesis of the Precursor: Ethyl 2-
(Trifluoromethyl)thiazole-5-carboxylate

The synthesis of the key intermediate, ethyl 2-(trifluoromethyl)thiazole-5-carboxylate, is a
crucial first step. This is generally achieved through a Hantzsch thiazole synthesis.

Experimental Protocol (Adapted from related syntheses):

o Chlorination of Ethyl 4,4,4-trifluoroacetoacetate: Ethyl 4,4,4-trifluoroacetoacetate is reacted
with a chlorinating agent, such as sulfuryl chloride, to yield ethyl 2-chloro-4,4,4-trifluoro-3-
oxobutanoate.

e Cyclization with Thioamide: The resulting a-haloketone is then reacted with
trifluoroacetamide in a suitable solvent, such as ethanol. The mixture is typically heated
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under reflux to facilitate the cyclization and formation of the thiazole ring, yielding ethyl 2-
(trifluoromethyl)thiazole-5-carboxylate.

Reduction to (2-(Trifluoromethyl)thiazol-5-yl)methanol

The final step is the reduction of the ester group of ethyl 2-(trifluoromethyl)thiazole-5-
carboxylate to the primary alcohol. Strong reducing agents are required for this transformation.

Experimental Protocol (Proposed, based on general ester reductions):

e Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon
or nitrogen), a solution of ethyl 2-(trifluoromethyl)thiazole-5-carboxylate is prepared in a dry
ethereal solvent, such as anhydrous tetrahydrofuran (THF) or diethyl ether.

o Addition of Reducing Agent: The solution is cooled to 0°C in an ice bath. A strong reducing
agent, such as Lithium Aluminum Hydride (LiAIH4) or Lithium Borohydride (LiBHa4), is added
portion-wise with careful stirring.[4] Lithium borohydride is a stronger reducing agent than
sodium borohydride and is capable of reducing esters to alcohols.[4]

» Reaction Monitoring: The reaction is allowed to stir at 0°C and may be gradually warmed to
room temperature. The progress of the reaction should be monitored by Thin Layer
Chromatography (TLC) until the starting ester is consumed.

e Quenching: Upon completion, the reaction is carefully quenched by the slow, sequential
addition of water and a sodium hydroxide solution at 0°C to decompose the excess reducing
agent and any aluminum salts.

o Work-up and Purification: The resulting mixture is filtered, and the organic layer is separated.
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined
organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is
removed under reduced pressure to yield the crude product. The crude (2-
(Trifluoromethyl)thiazol-5-yl)methanol can then be purified by column chromatography on

silica gel.

Biological Activity and Potential Applications
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Thiazole derivatives are a well-established class of heterocyclic compounds with a broad
spectrum of biological activities, making them valuable scaffolds in drug discovery.[5] The
incorporation of a trifluoromethyl group can often enhance a molecule's metabolic stability,
lipophilicity, and binding affinity to biological targets.

Antifungal Activity

Trifluoromethyl-containing thiazole derivatives have shown promise as antifungal agents. The
proposed mechanism of action for many azole antifungals involves the inhibition of the fungal
cytochrome P450 enzyme, lanosterol 14a-demethylase, which is essential for the biosynthesis
of ergosterol, a vital component of the fungal cell membrane.[6] Inhibition of this enzyme
disrupts the integrity of the cell membrane, leading to fungal cell death.[6] While specific
studies on (2-(Trifluoromethyl)thiazol-5-yl)methanol are limited, related structures have
demonstrated significant antifungal properties.

Anticancer Activity

Numerous studies have reported the anticancer potential of thiazole derivatives. These
compounds can induce apoptosis (programmed cell death) in cancer cells through various
mechanisms. One common pathway is the intrinsic apoptosis pathway, which involves the
regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the
activation of caspases, such as caspase-3, which are the executioners of apoptosis.[7][8]
Several novel thiazole derivatives have exhibited potent cytotoxic activity against various
cancer cell lines with low ICso values.[8][9]

Experimental Workflows and Signaling Pathways
General Synthetic and Screening Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation
of (2-(Trifluoromethyl)thiazol-5-yl)methanol and its derivatives.
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Caption: Synthetic and screening workflow for (2-(Trifluoromethyl)thiazol-5-yl)methanol.
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Proposed Pro-Apoptotic Sighaling Pathway

Based on the known activity of related thiazole derivatives, the following diagram illustrates a
potential signaling pathway for the induction of apoptosis in cancer cells.
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Caption: Proposed intrinsic apoptosis pathway induced by (2-(Trifluoromethyl)thiazol-5-
yl)methanol.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b181452?utm_src=pdf-body-img
https://www.benchchem.com/product/b181452?utm_src=pdf-body
https://www.benchchem.com/product/b181452?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181452?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Data

While specific spectroscopic data for (2-(Trifluoromethyl)thiazol-5-yl)methanol is not
available in the searched literature, expected characteristic signals are described below based
on its structure.

1H NMR: Expected signals would include a singlet for the thiazole ring proton, a singlet for
the methylene protons of the hydroxymethyl group, a broad singlet for the hydroxyl proton,
and potentially complex coupling patterns if other protons are present.

e 13C NMR: Carbon signals for the trifluoromethyl group, the thiazole ring carbons, and the
methylene carbon of the hydroxymethyl group would be expected. The carbon of the CF3
group would likely appear as a quartet due to coupling with the fluorine atoms.

e 19F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl
group would be expected.

o Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to
the molecular weight of the compound (183.15 g/mol ).

Researchers are advised to acquire and interpret their own spectroscopic data for confirmation
of structure and purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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